1,3-Bis(benzyloxy)propan-2-one
Overview
Description
1,3-Bis(benzyloxy)propan-2-one is an organic compound with the molecular formula C17H18O3. It is a derivative of propanone, where two benzyloxy groups are attached to the first and third carbon atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
1,3-Bis(benzyloxy)propan-2-one is primarily involved in the Mannich reaction . The Mannich reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis , which is widely used for the preparation of pharmaceuticals and natural products .
Mode of Action
The compound interacts with its targets through a three-component enantioselective catalytic aminomethylation . This reaction involves 1-(benzyloxy)propan-2-one, an amine, and an aldehyde . The reaction is facilitated by pseudoephedrine as a chiral catalyst .
Biochemical Pathways
The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . Organic compounds bearing an allyl group exhibit a broad spectrum of pharmacological activity , and introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.85 cm/s .
Result of Action
The result of the reaction is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .
Action Environment
The reaction can be carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction is regioselective , and the ratio of the anti and syn isomers was determined from the 1H NMR spectra of the crude products .
Biochemical Analysis
Biochemical Properties
This suggests that 1,3-Bis(benzyloxy)propan-2-one could potentially interact with enzymes, proteins, and other biomolecules in a manner that involves free radical mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(benzyloxy)propan-2-one can be synthesized through the reaction of pyruvic aldehyde dimethyl acetal with benzyl alcohol in the presence of p-toluenesulfonic acid monohydrate. The reaction is typically carried out in cyclohexane under reflux conditions, using a Dean-Stark apparatus to remove methanol formed during the reaction . The crude product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzyloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Benzyloxyacetone or benzyloxycarboxylic acids.
Reduction: 1,3-Bis(benzyloxy)propan-2-ol.
Substitution: Various substituted propanones depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(benzyloxy)propan-2-one is used in scientific research for:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the preparation of polymers and advanced materials.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Biological Studies: Investigating its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzyloxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1,3-Dibenzyloxy-2-propanol: Another similar compound with a hydroxyl group at the second carbon.
1,3-Dibenzyloxyacetone: Similar compound with a different substitution pattern on the propanone moiety.
Uniqueness
1,3-Bis(benzyloxy)propan-2-one is unique due to its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of complex molecules.
Biological Activity
1,3-Bis(benzyloxy)propan-2-one is an organic compound with the molecular formula C17H18O3. It features two benzyloxy groups attached to a propanone backbone, which imparts unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications and reactivity.
The biological activity of this compound is primarily linked to its involvement in various chemical reactions, notably the Mannich reaction. This reaction allows for the introduction of aminoalkyl substituents into molecules, which can enhance their biological properties. The compound's interaction with biomolecules may involve free radical mechanisms, although detailed molecular mechanisms remain under investigation.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB). This property is crucial for compounds intended for central nervous system (CNS) applications.
Antibacterial Properties
Recent studies have shown that derivatives of related compounds, such as 1,3-bis(aryloxy)propan-2-amines, exhibit significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound and its derivatives might also possess similar antibacterial properties .
Antifungal and Antiprotozoal Activity
In addition to antibacterial effects, compounds in this class have demonstrated antifungal and antiprotozoal activities. These biological effects are attributed to the structural features of the compounds that facilitate interaction with microbial targets .
Research Findings
A series of synthetic studies have been conducted to evaluate the biological activity of various derivatives of this compound. Table 1 summarizes key findings from recent research:
Compound | Activity Type | Target Organism | Effective Concentration |
---|---|---|---|
This compound | Antibacterial | Gram-positive bacteria (e.g., MRSA) | Low micromolar range |
1,3-bis(aryloxy)propan-2-amines | Antifungal | Candida albicans | Low micromolar range |
1,3-bis(aryloxy)propan-2-amines | Antiprotozoal | Leishmania spp. | Low micromolar range |
Case Study 1: Antibacterial Screening
A study evaluated a series of synthetic 1,3-bis(aryloxy)propan-2-amines against various bacterial strains. The results indicated that several compounds inhibited bacterial growth effectively at concentrations as low as 5 µM. Notably, compounds showed promising activity against clinical isolates of MRSA .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of functionalized derivatives from this compound demonstrated its utility as a starting material for creating novel compounds with enhanced biological activity. The synthesis involved multi-step reactions leading to derivatives that exhibited improved lipophilicity and biological profiles .
Properties
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXEQSQZYNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464486 | |
Record name | 1,3-dibenzyloxypropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77356-14-0 | |
Record name | 1,3-dibenzyloxypropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(benzyloxy)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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